molecular formula C7H8IN B1581167 3-Iodo-4-methylaniline CAS No. 35944-64-0

3-Iodo-4-methylaniline

Cat. No.: B1581167
CAS No.: 35944-64-0
M. Wt: 233.05 g/mol
InChI Key: RRUDMHNAMZFNEK-UHFFFAOYSA-N
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Description

3-Iodo-4-methylaniline: is an organic compound with the molecular formula C7H8IN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the third position and a methyl group at the fourth position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

It is used as a fine chemical and pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

3-Iodo-4-methylaniline can undergo reaction with paraformaldehyde to give the corresponding dihalo-substituted analogs of Troger’s base . It can also be used in the synthesis of BIRB 796 , a promising agent for the treatment of inflammatory diseases . The exact mode of action of this compound would depend on the specific biochemical context in which it is used.

Biochemical Pathways

This compound is involved in the synthesis of BIRB 796 , a compound used for the treatment of inflammatory diseases . It can also react with paraformaldehyde to produce dihalo-substituted analogs of Troger’s base . The specific biochemical pathways affected by this compound would depend on the particular reactions it is involved in.

Pharmacokinetics

It is known to be lipophilic , which could influence its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical context in which it is used. For instance, in the synthesis of BIRB 796 , it contributes to the formation of a compound with anti-inflammatory properties .

Action Environment

This compound is insoluble in water and sensitive to light . Therefore, its action, efficacy, and stability may be influenced by environmental factors such as the presence of light and the composition of the surrounding medium . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .

Biochemical Analysis

Biochemical Properties

3-Iodo-4-methylaniline plays a significant role in various biochemical reactions. It can undergo reactions with paraformaldehyde to produce dihalo-substituted analogs of Troger’s base . Additionally, it is used in the synthesis of BIRB 796, a promising agent for the treatment of inflammatory diseases . The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex molecules. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which stabilize the intermediate compounds and drive the reaction forward.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in the synthesis of BIRB 796, this compound interacts with cellular enzymes to produce intermediates that can modulate inflammatory responses . This modulation can lead to changes in the expression of genes involved in inflammation, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, in the synthesis of BIRB 796, this compound acts as a precursor that binds to specific enzymes, facilitating the formation of the final product . This binding interaction can result in changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be light-sensitive and should be stored in a cool, dry place away from strong oxidizing agents . Over time, this compound may degrade, leading to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that the stability of the compound is crucial for its sustained activity in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively participate in biochemical reactions. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various intermediates and final products. For instance, in the synthesis of BIRB 796, this compound undergoes a series of enzymatic reactions that lead to the formation of the active pharmaceutical ingredient . These metabolic pathways are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in the synthesis of BIRB 796, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in the synthetic pathway. This localization is crucial for the compound’s efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methylaniline typically involves the iodination of 4-methylaniline. One common method is the Sandmeyer reaction, where 4-methylaniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Iodo-4-methylaniline is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals .

Properties

IUPAC Name

3-iodo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDMHNAMZFNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189503
Record name Benzenamine, 3-iodo-4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35944-64-0
Record name 3-Iodo-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35944-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluidine, 3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-iodo-4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-p-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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